Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a sulfanyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be easily removed under acidic conditions.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-14-8(12)7(6-16)11-9(13)15-10(2,3)4/h7,16H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLASCAYWETRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Various nucleophiles can be used under mild conditions to substitute the sulfanyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate primarily involves the protective Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions during synthesis. The removal of the Boc group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate that undergoes elimination and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure with a Boc-protected amino group and a hydroxyl group.
tert-Butyl (2-bromoethyl)carbamate: Contains a Boc-protected amino group and a bromoethyl group.
Uniqueness
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate is unique due to the presence of both a Boc-protected amino group and a sulfanyl group, making it versatile for various synthetic applications. The combination of these functional groups allows for selective reactions and modifications, which is not as easily achievable with other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
